Cas no 2227790-64-7 (rac-ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate)
rac-ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl trans-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
- rac-ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
- EN300-1454556
- Ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
- 2227790-64-7
-
- Inchi: InChI=1S/C13H16FNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3/t11-,12+/m0/s1
- InChI Key: ALCQUDZOOLISGM-NWDGAFQWSA-N
- SMILES: CCOC(=O)C1CNCC1C2=CC=C(C=C2)F
Computed Properties
- Exact Mass: 237.11650692g/mol
- Monoisotopic Mass: 237.11650692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 38.3Ų
rac-ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X94805-1g |
ethyl trans-4-(4-fluorophenyl)pyrrolidine-3-carboxylate |
2227790-64-7 | 96% | 1g |
¥3608.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X94805-250mg |
ethyl trans-4-(4-fluorophenyl)pyrrolidine-3-carboxylate |
2227790-64-7 | 96% | 250mg |
¥1368.0 | 2023-09-05 | |
| Enamine | EN300-1454556-1.0g |
rac-ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate |
2227790-64-7 | 1g |
$0.0 | 2023-06-06 | ||
| Aaron | AR01WKEJ-250mg |
ethyl trans-4-(4-fluorophenyl)pyrrolidine-3-carboxylate |
2227790-64-7 | 96% | 250mg |
$332.00 | 2023-12-14 | |
| Aaron | AR01WKEJ-1g |
ethyl trans-4-(4-fluorophenyl)pyrrolidine-3-carboxylate |
2227790-64-7 | 96% | 1g |
$698.00 | 2025-02-12 | |
| Enamine | EN300-1454556-50mg |
rac-ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate |
2227790-64-7 | 50mg |
$455.0 | 2023-09-29 | ||
| Enamine | EN300-1454556-100mg |
rac-ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate |
2227790-64-7 | 100mg |
$476.0 | 2023-09-29 | ||
| Enamine | EN300-1454556-250mg |
rac-ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate |
2227790-64-7 | 250mg |
$498.0 | 2023-09-29 | ||
| Enamine | EN300-1454556-500mg |
rac-ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate |
2227790-64-7 | 500mg |
$520.0 | 2023-09-29 | ||
| Enamine | EN300-1454556-1000mg |
rac-ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate |
2227790-64-7 | 1000mg |
$541.0 | 2023-09-29 |
rac-ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on rac-ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Professional Introduction to Rac-Ethyl (3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-Carboxylate (CAS No. 2227790-64-7)
Rac-Ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, identified by the chemical identifier CAS No. 2227790-64-7, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This molecule, featuring a pyrrolidine core structure modified with a fluoroaryl group and an ethyl ester substituent, has garnered attention due to its potential pharmacological properties and its utility as a building block in the synthesis of more complex bioactive molecules.
The pyrrolidine scaffold is a common motif in medicinal chemistry, known for its ability to mimic the conformational flexibility of natural amino acids. This structural feature makes it particularly valuable in the design of enzyme inhibitors and receptor modulators. In particular, the stereochemistry defined by the (3R,4S) configuration at the pyrrolidine ring is crucial, as it influences the molecule's interaction with biological targets. The presence of a 4-fluorophenyl group introduces electronic and steric effects that can modulate binding affinity and selectivity. The ethyl ester at the 3-position serves as a versatile handle for further chemical modifications, allowing for derivatization into more complex pharmacophores.
Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of fluorinated aromatic rings in enhancing drug-like properties such as metabolic stability and binding affinity. The 4-fluorophenyl moiety in Rac-Ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate exemplifies this trend, demonstrating how strategic fluorination can improve pharmacokinetic profiles. Studies have shown that fluorine atoms can increase lipophilicity while maintaining solubility, making such compounds attractive candidates for oral administration.
The synthesis of Rac-Ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate involves multi-step organic transformations that require precise control over reaction conditions and stereochemistry. The synthesis typically begins with the preparation of a chiral auxiliary or ligand to enforce the desired stereochemical outcome at the pyrrolidine ring. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed to introduce the fluoroaryl group efficiently. The final step involves esterification to yield the target compound in high enantiomeric purity.
In the context of drug discovery, Rac-Ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate has been explored as a precursor for more complex molecules with potential therapeutic applications. For instance, it has been investigated as a lead compound in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The pyrrolidine core is known to interact with various biological targets, including enzymes and receptors involved in signal transduction pathways relevant to diseases such as cancer and neurological disorders.
Recent preclinical studies have demonstrated promising results using derivatives of this compound framework. These studies have focused on evaluating binding affinities, metabolic stability, and pharmacokinetic properties in vitro and in vivo. The incorporation of fluorine atoms has been particularly effective in improving binding interactions with biological targets, leading to enhanced efficacy compared to non-fluorinated analogs. Additionally, computational modeling has been used to predict how structural modifications might affect biological activity, guiding further optimization efforts.
The role of stereochemistry in determining pharmacological outcomes cannot be overstated. The (3R,4S) configuration of Rac-Ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is critical for its interaction with biological targets. Enantiomeric excess is often required to achieve optimal pharmacological effects while minimizing off-target interactions. Advances in asymmetric synthesis have enabled the efficient production of enantiomerically pure compounds like this one, facilitating more targeted drug development.
The versatility of Rac-Ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate lies in its ability to serve as a scaffold for further derivatization. By modifying various functional groups or introducing additional substituents, researchers can fine-tune its pharmacological properties to meet specific therapeutic needs. This flexibility makes it an invaluable tool in medicinal chemistry libraries designed for high-throughput screening and rational drug design.
The future direction of research involving Rac-Ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate may include exploring its potential in combination therapies or as part of novel drug regimens targeting complex diseases. As our understanding of disease mechanisms advances, so too does our ability to design molecules that interact more precisely with biological pathways. This compound represents a promising starting point for such endeavors.
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